Diethyl tetrahydropyran-4,4-dicarboxylate

Organic Synthesis Physicochemical Property Extraction Efficiency

Diethyl tetrahydropyran-4,4-dicarboxylate (CAS 5382-77-4) is a geminal diester featuring a tetrahydropyran (oxane) ring with two ethoxycarbonyl groups at the 4-position. Its molecular formula is C11H18O5 with a molecular weight of 230.26 g/mol.

Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
CAS No. 5382-77-4
Cat. No. B1361580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl tetrahydropyran-4,4-dicarboxylate
CAS5382-77-4
Molecular FormulaC11H18O5
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCOCC1)C(=O)OCC
InChIInChI=1S/C11H18O5/c1-3-15-9(12)11(10(13)16-4-2)5-7-14-8-6-11/h3-8H2,1-2H3
InChIKeyILUMJWCFQOFDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl tetrahydropyran-4,4-dicarboxylate (CAS 5382-77-4): Geminal Diester Building Block for Heterocycle Synthesis


Diethyl tetrahydropyran-4,4-dicarboxylate (CAS 5382-77-4) is a geminal diester featuring a tetrahydropyran (oxane) ring with two ethoxycarbonyl groups at the 4-position. Its molecular formula is C11H18O5 with a molecular weight of 230.26 g/mol [1]. The compound is typically a colorless to pale yellow liquid with limited water solubility but good solubility in common organic solvents such as ethanol and ether . Its bifunctional ester groups confer reactivity enabling hydrolysis, transesterification, and decarboxylation, making it a versatile intermediate in organic synthesis, particularly for constructing tetrahydropyran-containing heterocyclic frameworks relevant to pharmaceutical and agrochemical development [2].

Why Substituting Diethyl tetrahydropyran-4,4-dicarboxylate with In-Class Analogs Requires Rigorous Justification


In-class compounds within the tetrahydropyran-4,4-dicarboxylate family are not interchangeable without careful evaluation due to material differences in physicochemical properties, reactivity, and the specific synthetic pathways they enable. The target compound, as a diethyl ester, differs from its dimethyl analog (CAS 149777-00-4) in molecular weight, lipophilicity (calculated XLogP3-AA = 1.1 vs. ~0.5 for dimethyl), and boiling point (275.2 °C vs. ~238.2 °C for dimethyl) [1]. These differences affect solubility, reaction kinetics, and purification outcomes. Furthermore, the compound serves as the canonical starting material for the classic 1930s J. Chem. Soc. synthesis of tetrahydropyran-4-carboxylic acid derivatives—a pathway that directly proceeds through this specific diethyl ester intermediate and cannot be identically replicated with the dimethyl ester without altering reaction conditions and yields [2]. Substitution therefore introduces uncertainty in established synthetic sequences and may necessitate re-optimization of reaction parameters.

Quantitative Differentiation Evidence for Diethyl tetrahydropyran-4,4-dicarboxylate (CAS 5382-77-4)


Higher Lipophilicity (XLogP3-AA) Compared to Dimethyl Analog for Improved Organic Phase Partitioning

The diethyl ester exhibits a calculated XLogP3-AA value of 1.1, which is approximately 0.6 units higher than the dimethyl analog (CAS 149777-00-4; predicted XLogP3-AA ~0.5 based on structural similarity and a measured water solubility of 51 g/L at 25 °C for the dimethyl analog) [1]. This quantitative difference in lipophilicity directly impacts partitioning behavior in liquid-liquid extractions and chromatographic separations. The higher logP of the diethyl ester favors organic phase retention, which can simplify workup procedures and improve recovery yields during aqueous extractions. This is a predictable and quantifiable advantage in process chemistry where extraction efficiency is critical.

Organic Synthesis Physicochemical Property Extraction Efficiency

Higher Boiling Point Provides Wider Liquid Handling Range in Thermal Processes

The boiling point of diethyl tetrahydropyran-4,4-dicarboxylate is 275.2±40.0 °C at 760 mmHg, which is approximately 37 °C higher than the predicted boiling point of the dimethyl analog (238.2±40.0 °C at 760 mmHg) . This wider liquid range provides greater operational flexibility in reactions requiring elevated temperatures without premature evaporation of the starting material. In solvent-free or high-temperature reaction protocols (e.g., decarboxylation at 130-180 °C), the diethyl ester remains in the liquid phase while lower-boiling analogs may volatilize, potentially altering stoichiometry or reducing yields. This thermal property is particularly relevant for the classic saponification/decarboxylation sequence to access tetrahydropyran-4-carboxylic acid, where reaction mixtures are refluxed under acidic or basic conditions [1].

Process Chemistry Distillation Thermal Stability

Validated Utility as a Precursor to Spirocyclic Heterocycles via Saponification/Decarboxylation

Diethyl tetrahydropyran-4,4-dicarboxylate has been explicitly employed as a key starting material for the synthesis of 3-heterospiro[5.5]undecanes, a class of spirocyclic compounds with potential biological activity [1]. In a published synthetic sequence, the compound was subjected to saponification/decarboxylation using refluxing 6N aqueous HCl to afford tetrahydropyran-4-carboxylic acid in 78% yield, which was subsequently reduced and oxidized to the corresponding carboxaldehyde [1]. This contrasts with alternative routes to tetrahydropyran-4-carboxylic acid esters that bypass this intermediate (e.g., via 3-(2-hydroxyethyl)butyrolactone or 2,7-dioxaspiro[4.4]nonane-1,6-dione), which have been noted in the patent literature to suffer from multi-step complexity or low yields [2]. The geminal diester motif enables a predictable, well-characterized pathway to mono-functionalized tetrahydropyran derivatives that is not accessible from simple monofunctional analogs.

Heterocyclic Chemistry Spiro Compound Synthesis Medicinal Chemistry Intermediate

Higher Molecular Weight and Rotatable Bond Count Affects Conformational Pre-Organization

Diethyl tetrahydropyran-4,4-dicarboxylate has a molecular weight of 230.26 g/mol and contains 6 rotatable bonds (the two ester groups each contribute rotatable C-O and C-C bonds) [1]. The dimethyl analog (CAS 149777-00-4) has a lower molecular weight of 202.20 g/mol with 4 rotatable bonds . In the context of tetrahydropyran-based drug discovery, where the scaffold has been exploited for galectin-3 inhibitors and antimycobacterial InhA inhibitors, conformational pre-organization is a critical determinant of binding affinity and target selectivity . The additional ethyl chain length and increased rotational freedom in the diethyl ester may influence the conformational landscape of downstream intermediates compared to the dimethyl ester, potentially affecting the optimization of structure-activity relationships in medicinal chemistry campaigns.

Medicinal Chemistry Conformational Analysis Drug Design

Optimal Application Scenarios for Diethyl tetrahydropyran-4,4-dicarboxylate (CAS 5382-77-4)


Synthesis of Tetrahydropyran-4-carboxylic Acid and Downstream Spirocyclic Heterocycles

This compound is the classical starting material for accessing tetrahydropyran-4-carboxylic acid via saponification/decarboxylation. In a published procedure, refluxing the diethyl ester with 6N HCl yields tetrahydropyran-4-carboxylic acid in 78% yield, which can then be elaborated to 3-heterospiro[5.5]undecanes—spirocyclic scaffolds of interest in medicinal chemistry [1]. The one-pot decarboxylation protocol described in ARKIVOC 2009 provides a reproducible entry point that is not equivalently accessible from the dimethyl analog due to differences in hydrolysis rates and thermal behavior [1].

Precursor to Tetrahydropyran-4-carboxaldehyde for Robinson Annelation

The compound serves as a precursor to tetrahydropyran-4-carboxaldehyde, a key building block for Robinson annelation reactions. In a validated synthetic sequence, the diester is saponified/decarboxylated (78% yield), reduced with LiAlH4/THF (70% yield), and oxidized under Swern conditions (87% yield) to afford the aldehyde [1]. This aldehyde is then used to construct spirocyclic frameworks relevant to natural product-like compound libraries. The higher boiling point of the diethyl ester compared to the dimethyl analog provides greater thermal latitude during the initial decarboxylation step, which is conducted at elevated temperatures .

Intermediate in Metalloproteinase Inhibitor Synthesis

According to the Drug Synthesis Database, diethyl tetrahydropyran-4,4-dicarboxylate is documented as intermediate (XII) in a multi-step synthetic route toward metalloproteinase inhibitors, as disclosed in patent applications by Agouron Pharmaceuticals (EP 0874830, WO 9720824) [2]. The compound's geminal diester motif enables subsequent transformations to functionalized tetrahydropyran-carboxylic acid derivatives, which serve as key pharmacophoric elements in the target inhibitors. This application demonstrates the compound's utility in industrial pharmaceutical synthesis where validated synthetic sequences have been established.

Building Block for Tetrahydropyran-4-carboxylate Esters in Agrochemical Synthesis

The compound is widely cited as an intermediate in the production of agrochemicals, owing to its bifunctional ester groups that can be selectively manipulated . The diethyl ester's higher lipophilicity (XLogP3-AA = 1.1) compared to the dimethyl analog (~0.5) favors organic phase retention during workup, which can be advantageous in process-scale agrochemical synthesis where efficient extraction reduces solvent consumption and improves throughput [3]. Its compatibility with common organic solvents and stability under mild reaction conditions make it a practical choice for industrial applications requiring reliable intermediate supply.

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